Boc-D-Arg(Z)-OH

Description

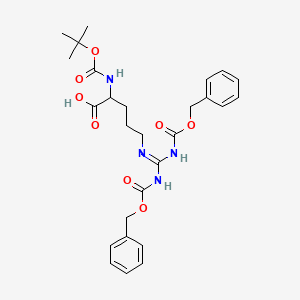

Boc-D-Arg(Z)-OH (CAS: 145881-13-6) is a protected derivative of the non-natural D-arginine amino acid. Its structure features a tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyloxycarbonyl (Z) group on the ω-guanidino side chain. With a molecular formula of C₂₇H₃₄N₄O₈ and a molecular weight of 542.58 g/mol, this compound is widely used in peptide synthesis to enable orthogonal protection strategies. The Boc group is acid-labile (removed with trifluoroacetic acid, TFA), while the Z group requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for cleavage .

Properties

IUPAC Name |

5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Arg(Z)-OH typically involves the protection of the amino and guanidino groups of D-arginine. The t-butyloxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) group protects the guanidino group. The process involves the following steps:

Protection of the amino group: D-arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-Arg.

Protection of the guanidino group: Boc-D-Arg is then reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Z groups are selectively removed under distinct conditions to enable controlled peptide elongation:

-

Boc Removal : Achieved via acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the Z group intact .

-

Z Group Removal : Requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) .

Stability Under Acidic Conditions

A study comparing Fmoc-Arg(Boc)₂-OH with Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH revealed:

| Compound | Stability in DMF (% remaining at 30 days) | δ-Lactam Formation (30 min) | Coupling Efficiency (120 min) |

|---|---|---|---|

| Fmoc-Arg(Boc)₂-OH | 51.2% | 60% | 28% |

| Fmoc-Arg(NO₂)-OH | 100% | 3% | >99% |

| Fmoc-Arg(Pbf)-OH | 100% | 12% | >99% |

Boc-D-Arg(Z)-OH exhibits moderate stability but is prone to δ-lactam formation, a side reaction that reduces coupling efficiency .

Coupling Reactions

This compound participates in peptide bond formation via carbodiimide-mediated activation (e.g., HBTU, HOBt) in solvents like DMF or N-methylpyrrolidone (NMP) . Key observations include:

-

Activation Efficiency : HBTU/HOBt systems yield >95% coupling efficiency when side reactions are minimized.

-

Side Reactions : Competing δ-lactam formation occurs when the guanidine group is incompletely protected, leading to truncated peptides .

Side Reactions and Mitigation

-

δ-Lactam Formation : Arises from intramolecular cyclization of the guanidine sidechain, particularly under prolonged activation or elevated temperatures. This is suppressed by using stronger protecting groups (e.g., Pbf) or optimizing reaction kinetics .

-

Racemization Risk : Minimal due to the steric hindrance provided by the Boc and Z groups, preserving the D-configuration .

Comparative Reactivity

Compared to analogs:

-

Boc-Arg(Tos)-OH : Prone to sulfonation side reactions, whereas this compound offers cleaner deprotection .

-

Fmoc-Arg(Pbf)-OH : Superior coupling efficiency (>99%) but slower reaction kinetics .

This compound remains indispensable in peptide chemistry despite its limitations, balancing protective group stability with synthetic versatility. Advances in orthogonal protection strategies continue to address challenges like δ-lactam formation, enhancing its utility in complex peptide architectures .

Scientific Research Applications

Boc-D-Arg(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide synthesis: It is a crucial building block in the synthesis of peptides and proteins.

Drug development: Used in the design and synthesis of peptide-based drugs.

Biological studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Industrial applications: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-D-Arg(Z)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and Z groups protect the reactive amino and guanidino groups of arginine, allowing for selective reactions at other sites. Upon deprotection, the free arginine can participate in various biochemical processes, including enzyme catalysis and protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Boc-D-Arg(Z)-OH and its analogs:

Key Observations:

Protection Strategy :

- This compound employs orthogonal protection, enabling sequential deprotection of α- and ω-groups. In contrast, compounds like Boc-D-Arg(Pbf)-OH are designed for single-step TFA cleavage, making them ideal for Fmoc-based solid-phase peptide synthesis (SPPS) .

- Tosyl (Tos) and mesitylene-2-sulfonyl (Mtr) groups require harsh deprotection (e.g., HF or trifluoromethanesulfonic acid, TFMSA), limiting their use to specialized syntheses .

Stability and Compatibility: Pbf and Pmc groups are highly acid-labile, ensuring compatibility with TFA, the standard reagent in Fmoc-SPPS. This contrasts with Z groups, which are stable under acidic conditions but sensitive to hydrogenolysis . Mtr-protected derivatives exhibit exceptional stability under basic conditions, suited for prolonged synthetic steps .

Applications :

- This compound is favored in Boc-SPPS for its orthogonal protection, whereas Pbf/Pmc analogs dominate Fmoc-SPPS due to streamlined deprotection .

- Tosyl-protected derivatives (e.g., Boc-D-Arg(Tos)-OH) are niche choices for syntheses requiring extreme stability, albeit with challenging deprotection .

Research Findings and Case Studies

- Synthetic Utility : this compound was critical in synthesizing dinuclear Zn(II) complexes, where selective deprotection enabled precise metal-ligand coordination .

- Drug Design : Boc-D-Arg(Pbf)-OH demonstrated superior efficiency in synthesizing protease-resistant peptide inhibitors, attributed to Pbf’s compatibility with TFA deprotection .

- Challenges with Tosyl Groups : Boc-D-Arg(Tos)-OH’s use in a histogranin-like peptide synthesis required TFMSA for deprotection, highlighting operational complexities .

Biological Activity

Boc-D-Arg(Z)-OH, a derivative of arginine, is a compound of significant interest in biochemical and pharmaceutical research due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the guanidino group of the arginine side chain. This structural configuration enhances its stability and solubility, making it suitable for various biological applications.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, dimeric surfactants containing arginine derivatives have shown improved antimicrobial activity against a broad spectrum of microorganisms. This includes selective action against pathogens while maintaining low hemolytic and cytotoxic activities towards human cells .

| Compound Type | Antimicrobial Activity | Hemolytic Activity |

|---|---|---|

| Dimeric Surfactants | Enhanced | Low |

| This compound Analogues | Moderate | Very Low |

2. Stability in Solution

The stability of this compound analogues in solution has been investigated through various studies. A comparative analysis showed that while some analogues degrade over time, this compound maintains stability for extended periods, making it compatible with peptide synthesis processes .

| Time (Days) | Stability (%) (in DMF) | Stability (%) (in NBP) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 98 | 98 |

| 10 | 77.6 | 71.8 |

| 15 | 65.1 | 62.0 |

| 30 | 51.2 | 37.7 |

3. Biological Mechanisms

This compound has been shown to interact with various biological pathways, particularly those involving immune response modulation and cellular signaling. Its role in enhancing nitric oxide production has implications for cardiovascular health and inflammation management .

Case Study: Antiviral Properties

A recent study explored the potential antiviral properties of arginine derivatives, including this compound, against viral infections such as SARS-CoV-2. The findings suggested that these compounds could modulate immune responses and reduce viral load through various mechanisms, including cytokine modulation .

Research Findings

Extensive research highlights the diverse biological activities of this compound:

- Cytotoxicity : Studies indicate that this compound exhibits low cytotoxicity in vitro, making it a candidate for therapeutic applications without significant adverse effects on healthy cells.

- Peptide Synthesis : Its stability and reactivity make it an excellent choice for solid-phase peptide synthesis, where it can be utilized to produce biologically active peptides efficiently .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-D-Arg(Z)-OH with high purity, and how can common side reactions be mitigated?

- Methodological Answer: Synthesis typically involves protecting the arginine side chain with a benzyloxycarbonyl (Z) group and the α-amino group with tert-butoxycarbonyl (Boc). Key steps include:

- Protection: Use Z-Cl or Boc-OSu under alkaline conditions to avoid racemization .

- Purification: Employ reverse-phase HPLC or recrystallization to isolate the product, monitoring by TLC or LC-MS for intermediates like deprotected byproducts .

- Mitigating Side Reactions: Control reaction pH (<9) and temperature (0–4°C) to minimize hydrolysis of the Z group .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR: Verify stereochemistry (D-configuration) via H and C NMR, focusing on α-proton splitting patterns (~4.3 ppm) and Boc/Z group signals .

- HPLC-MS: Assess purity (>98%) using C18 columns with UV detection at 220 nm. Compare retention times with commercial standards .

- Elemental Analysis: Confirm C, H, N composition within 0.4% of theoretical values .

Q. How should researchers design a literature review to identify gaps in this compound applications?

- Methodological Answer: Use systematic frameworks like PRISMA:

- Search Strategy: Query databases (SciFinder, PubMed) with terms like “this compound synthesis” or “peptide coupling protocols.”

- Gap Analysis: Note understudied areas, such as its use in stapled peptides or antiviral conjugates .

- Critical Appraisal: Evaluate reproducibility of reported yields and purity metrics across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Contradictions often arise from varying activation methods or resin types. Design controlled experiments:

- Activation Reagents: Compare HATU vs. HBTU in DMF, monitoring coupling efficiency via Kaiser test .

- Resin Swelling: Pre-swell Wang or Rink resins in DCM/DMF (1:1) for 1 hr to improve accessibility .

- Data Reconciliation: Use meta-analysis to correlate solvent polarity, reaction time, and yield across studies .

Q. What strategies optimize this compound stability under long-term storage for large-scale peptide projects?

- Methodological Answer: Stability depends on moisture and temperature:

- Storage Conditions: Lyophilize and store at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH) to model shelf life .

- Stabilizers: Add 1% (w/w) ascorbic acid to prevent Z-group oxidation .

- QC Monitoring: Perform biannual HPLC assays to detect decomposition products like Boc-D-Arg-OH .

Q. How can computational modeling predict this compound’s compatibility with non-standard coupling reagents?

- Methodological Answer: Use molecular dynamics (MD) and DFT calculations:

- Reagent Interaction: Model HATU or PyBOP binding to the carboxylate group using Gaussian08. Calculate activation energies for acylation .

- Solvent Effects: Simulate DMF vs. NMP environments to predict reaction rates .

- Validation: Compare predicted yields with empirical SPPS data .

Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary across studies, and how can researchers standardize reporting?

- Methodological Answer: Variations arise from solvent choices (CDCl₃ vs. DMSO-d₆) and calibration. Recommendations:

- Standardize Conditions: Report spectra in CDCl₃ with TMS as internal reference .

- Peak Assignments: Provide full tables of δ values and coupling constants, cross-referenced with published data .

- Deposit Data: Share raw NMR files in repositories like Zenodo for independent verification .

Q. What frameworks are effective for assessing the ethical implications of this compound use in animal studies?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical Review: Submit protocols to institutional committees, detailing peptide dosage and endpoints .

- 3Rs Principle: Use in vitro models (e.g., cell toxicity assays) before progressing to in vivo trials .

Tables for Methodological Reference

Table 1: Common Characterization Techniques for this compound

Table 2: Troubleshooting Synthesis Challenges

| Issue | Cause | Solution | Reference |

|---|---|---|---|

| Low yield (<60%) | Z-group hydrolysis | Use anhydrous conditions | |

| Racemization | High pH during Boc protection | Maintain pH <9, 0–4°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.